![molecular formula C26H27N3O2 B14149913 3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one CAS No. 85391-59-9](/img/structure/B14149913.png)
3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of three dimethylamino groups attached to a spiro[2-benzofuran-3,9’-fluorene] core. It has a molecular formula of C26H27N3O2 and a molecular weight of 413.51 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one typically involves multi-step organic reactions. One common method includes the reaction of fluorene derivatives with benzofuran derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product .
化学反応の分析
Types of Reactions
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3,5’,6’-Tris(dimethylamino)spiro[9H-fluorene-9,1’(3’H)-isobenzofuran]-3’-one: Similar spiro structure with slight variations in functional groups.
Spiro[fluorene-9,1’(3’H)-isobenzofuran]-3’-one: Lacks the dimethylamino groups, resulting in different chemical properties.
Uniqueness
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one is unique due to its specific arrangement of dimethylamino groups and spiro structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
85391-59-9 |
|---|---|
分子式 |
C26H27N3O2 |
分子量 |
413.5 g/mol |
IUPAC名 |
3',6,6'-tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one |
InChI |
InChI=1S/C26H27N3O2/c1-27(2)16-7-10-22-19(13-16)20-14-17(28(3)4)8-11-23(20)26(22)24-12-9-18(29(5)6)15-21(24)25(30)31-26/h7-15H,1-6H3 |
InChIキー |
RMZZBGUNXMGXCD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)N(C)C)C5=C(C=C(C=C5)N(C)C)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


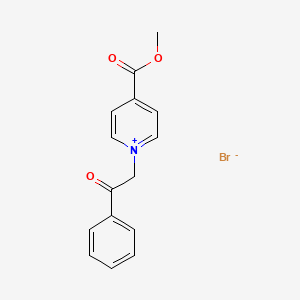
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)

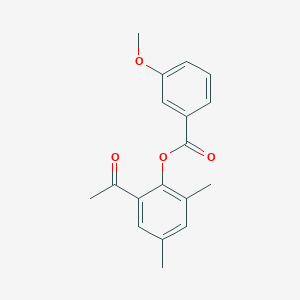
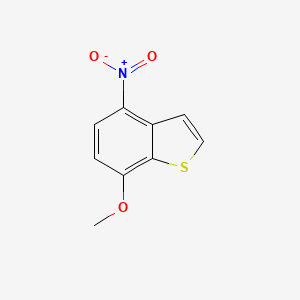
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
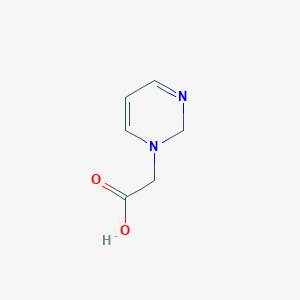
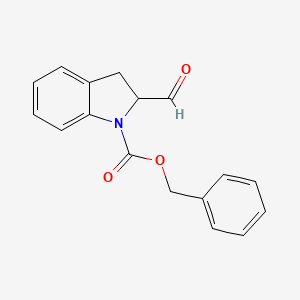
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)
